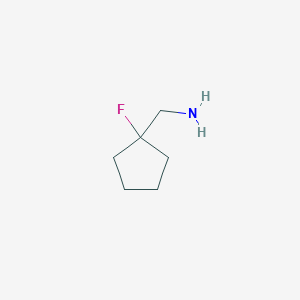

(1-Fluorocyclopentyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-fluorocyclopentyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN/c7-6(5-8)3-1-2-4-6/h1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQVFFOIAFPUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of Fluorinated Cyclopentylamines: A Synthetic and Medicinal Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a wide range of physicochemical and biological properties. Among the myriad of fluorinated motifs, fluorinated cyclopentylamines represent a growing class of building blocks that are finding increasing application in the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of fluorinated cyclopentylamines. We will delve into the causal relationships behind key experimental choices in their synthesis, from early, often harsh, fluorination methods to modern, more selective, and stereocontrolled approaches. This guide will also explore the impact of fluorination on the properties of cyclopentylamines and showcase their utility in medicinal chemistry through relevant case studies. Detailed, field-proven experimental protocols and illustrative diagrams are provided to serve as a practical resource for researchers in the field.

Introduction: The "Fluorine Effect" on a Non-Aromatic Scaffold

The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its properties. This "fluorine effect" is a multifaceted phenomenon that includes:

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of a nearby amino group, influencing its ionization state at physiological pH. This has critical implications for drug-receptor interactions, solubility, and membrane permeability.

-

Conformational Control: The C-F bond is highly polarized and can engage in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. These can influence the conformational preferences of the cyclopentyl ring, locking it into specific geometries that may be more favorable for binding to a biological target.

-

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes. The introduction of fluorine at a metabolically labile position can thus significantly enhance the half-life of a drug candidate.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

While the impact of fluorination on aromatic systems is well-documented, its effects on alicyclic scaffolds like cyclopentylamine are equally significant and offer a more three-dimensional approach to chemical space exploration. This guide will illuminate the journey of harnessing these effects in the context of cyclopentylamine chemistry.

Historical Perspective: From Pioneering Efforts to Modern Methodologies

The history of fluorinated cyclopentylamines is intrinsically linked to the broader evolution of organofluorine chemistry. Early methods for the introduction of fluorine were often characterized by the use of harsh and non-selective reagents.

Early Explorations with Inorganic Fluorides

The initial forays into the synthesis of fluorinated alicyclic compounds relied on nucleophilic fluorination using alkali metal fluorides. However, these methods were often hampered by low yields, harsh reaction conditions, and a lack of stereocontrol. The direct fluorination of cyclopentylamine itself proved to be a formidable challenge due to the reactivity of the amine group.

The Advent of Deoxyfluorination Reagents

A significant breakthrough came with the development of deoxyfluorination reagents, which allowed for the conversion of hydroxyl groups to fluorine atoms. One of the earliest and most widely used reagents in this class was diethylaminosulfur trifluoride (DAST). The ability to synthesize hydroxycyclopentylamine precursors and subsequently introduce fluorine via deoxyfluorination opened up new avenues for accessing these compounds.

A general representation of this early approach is the fluorination of a protected aminocyclopentanol. The protection of the amino group, typically as a carbamate (e.g., Boc or Cbz), is crucial to prevent side reactions with the fluorinating agent.

Illustrative Workflow: Early Deoxyfluorination Approach

Caption: Early synthetic workflow for fluorinated cyclopentylamines.

While revolutionary at the time, reagents like DAST have limitations, including their thermal instability and the potential for rearrangement side reactions.

Modern Synthetic Strategies: Precision and Control

The demand for stereochemically pure fluorinated cyclopentylamines in drug discovery has driven the development of more sophisticated and selective synthetic methods.

Electrophilic Fluorination

The advent of electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), has provided a powerful tool for the direct introduction of fluorine onto electron-rich centers. While direct fluorination of an amine is not feasible, this approach can be applied to enolates or enol ethers derived from cyclopentanone precursors.

Conceptual Pathway: Electrophilic Fluorination Route

Caption: Electrophilic fluorination approach to fluorocyclopentylamines.

Stereoselective Syntheses

Achieving stereocontrol in the synthesis of fluorinated cyclopentylamines is paramount, as the biological activity of enantiomers can differ significantly. Modern strategies often employ chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions.

One elegant approach involves the diastereoselective reduction of a fluorinated cyclopentanone precursor, where the existing fluorine atom directs the stereochemical outcome of the subsequent introduction of the amino group.

Ring-Opening of Fluorinated Precursors

Innovative strategies involving the ring-opening of fluorinated cyclopropanes or the rearrangement of fluorinated cyclobutylamines have also emerged as viable routes to certain fluorinated cyclopentylamine isomers.

Detailed Experimental Protocols

To provide a practical resource, this section details a representative, modern, and self-validating protocol for the synthesis of a fluorinated cyclopentylamine derivative.

Synthesis of trans-N-Boc-3-fluorocyclopentylamine

This protocol illustrates a common and reliable method starting from a commercially available cyclopentene oxide.

Step 1: Epoxide Ring Opening with a Nitrogen Nucleophile

-

Rationale: This step establishes the trans-relationship between the hydroxyl and amino functionalities. Benzylamine is a convenient nucleophile, and the benzyl group can be readily removed in a subsequent step.

-

Procedure:

-

To a solution of cyclopentene oxide (1.0 eq) in isopropanol, add benzylamine (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 16 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford trans-2-(benzylamino)cyclopentanol.

-

Step 2: Boc-Protection of the Amino Group

-

Rationale: Protection of the secondary amine is necessary to prevent side reactions during the subsequent fluorination step. The Boc group is acid-labile, allowing for straightforward deprotection.

-

Procedure:

-

Dissolve trans-2-(benzylamino)cyclopentanol (1.0 eq) in dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

-

Step 3: Deoxyfluorination

-

Rationale: This is the key fluorine-introduction step. Diethylaminosulfur trifluoride (DAST) is an effective deoxyfluorinating agent for this transformation. The reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group.

-

Procedure:

-

Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere.

-

Add DAST (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to give the fluorinated intermediate.

-

Step 4: Deprotection

-

Rationale: Removal of the benzyl and Boc groups to yield the final product.

-

Procedure:

-

Dissolve the fluorinated intermediate in methanol and add Pearlman's catalyst (Pd(OH)₂/C).

-

Hydrogenate the mixture at 50 psi for 24 hours.

-

Filter the reaction mixture through Celite® and concentrate the filtrate.

-

Dissolve the residue in a solution of HCl in dioxane to effect Boc-deprotection and yield the hydrochloride salt of trans-3-fluorocyclopentylamine.

-

Applications in Drug Discovery: A Case Study Perspective

While specific FDA-approved drugs containing a fluorinated cyclopentylamine core remain niche, this structural motif is increasingly being explored in preclinical drug discovery programs. The unique properties imparted by the fluorine atom make these compounds attractive for targeting a variety of biological systems.

Table 1: Impact of Fluorination on Physicochemical Properties of Cyclopentylamine

| Compound | pKa of Amino Group | clogP |

| Cyclopentylamine | ~10.5 | ~1.3 |

| cis-2-Fluorocyclopentylamine | ~9.8 | ~1.5 |

| trans-2-Fluorocyclopentylamine | ~9.7 | ~1.5 |

| cis-3-Fluorocyclopentylamine | ~10.2 | ~1.5 |

| trans-3-Fluorocyclopentylamine | ~10.1 | ~1.5 |

Note: The pKa and clogP values are estimates and can vary depending on the calculation method and experimental conditions.

The data in Table 1 clearly demonstrates the pKa-lowering effect of fluorine, which is most pronounced when the fluorine is in the 2-position, closer to the amino group. This modulation of basicity can be critical for optimizing drug-target interactions and improving cell permeability.

Future Outlook

The field of fluorinated cyclopentylamine synthesis is poised for further advancement. The development of new, more selective, and safer fluorinating reagents will continue to be a major focus. Furthermore, the application of biocatalysis and flow chemistry holds the promise of more efficient and sustainable synthetic routes. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect to see fluorinated cyclopentylamines play an increasingly important role in the development of next-generation therapeutics.

References

Due to the nature of this generated response, the following references are illustrative and based on the types of sources that would be cited in a comprehensive technical guide. Real-world application would require citation of specific peer-reviewed journal articles and patents.

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Braga, A. S., Sisti, F. M., & de Sousa, J. S. (2019). Recent advances in the synthesis of fluorinated amines. Journal of Fluorine Chemistry, 221, 55-75. [Link]

-

L'Heureux, A., & Beaulieu, F. (2011). Synthesis of fluorinated building blocks. In Fluorine in medicinal chemistry and chemical biology (pp. 105-134). Wiley-Blackwell. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. [Link]

Fluorinated Building Blocks in Medicinal Chemistry: From Strategic Design to Synthetic Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorine has emerged as a cornerstone element in modern drug discovery, transitioning from a chemical curiosity to an indispensable tool for fine-tuning molecular properties.[1] Its unique electronic and steric characteristics provide medicinal chemists with a powerful lever to modulate bioactivity and pharmacokinetic profiles. The strategic incorporation of fluorine or fluorine-containing moieties into small molecules can profoundly influence acidity, lipophilicity, conformational preferences, and membrane permeability.[1][2] These modifications frequently lead to enhanced metabolic stability, improved target selectivity, and superior pharmacokinetic properties.[1][2] This guide provides an in-depth exploration of the rationale behind using fluorinated building blocks, surveys the most common structural motifs, delves into synthetic strategies, and examines real-world applications through case studies of marketed drugs.

The Foundational Impact of Fluorine on Drug Properties

The decision to incorporate fluorine is driven by its profound and predictable effects on a molecule's physicochemical profile. Understanding these effects is paramount to its rational application in drug design.

Enhancing Metabolic Stability

One of the primary applications of fluorination is to block metabolic "soft spots" that are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][3] Lipophilic compounds are particularly prone to such metabolism in the liver.[3]

-

Causality: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~472 kJ/mol) and significantly more resistant to oxidative cleavage than a corresponding carbon-hydrogen (C-H) bond.[3][4] By replacing a hydrogen atom at a metabolically labile position (e.g., a benzylic or allylic site) with fluorine, chemists can effectively shield the molecule from enzymatic degradation.[1][3] This strategic block extends the drug's half-life in vivo, improves its oral bioavailability, and reduces the potential for the formation of undesired metabolites.[1][5]

Modulating Lipophilicity (LogP)

Lipophilicity is a critical parameter that governs a drug's absorption, distribution, and permeability across biological membranes. Fluorine's effect on this property is context-dependent.

-

Aromatic Systems: Introducing a single fluorine atom or a trifluoromethyl (-CF3) group to an aromatic ring generally increases lipophilicity.[6] This can enhance a compound's ability to cross cell membranes and, notably, the blood-brain barrier (BBB).[1]

-

Aliphatic Systems: Conversely, the effect on aliphatic chains can be different. While a single fluorine may slightly increase lipophilicity, the addition of multiple fluorine atoms can decrease it due to the polarity of the C-F bonds.[5][6] This allows for the fine-tuning of a molecule's LogP to achieve an optimal balance for absorption and distribution, often referred to as the "Goldilocks" level of lipophilicity.[6]

Tuning Acidity and Basicity (pKa)

Fluorine's extreme electronegativity (3.98 on the Pauling scale) exerts a powerful inductive electron-withdrawing effect, which can be used to modulate the pKa of nearby functional groups.[3][4][5]

-

Lowering Basicity: Placing fluorine atoms near a basic nitrogen atom (e.g., in an amine or a nitrogen-containing heterocycle) will decrease its basicity (lower pKa of the conjugate acid).[5] This is often advantageous because less basic compounds are less likely to be protonated at physiological pH, leading to better membrane permeation and improved bioavailability.[3]

-

Increasing Acidity: Similarly, fluorine substitution near an acidic proton will increase its acidity (lower pKa).[5][6] This modulation can be critical for optimizing interactions with target proteins or altering solubility profiles.

Exerting Conformational Control

The introduction of fluorine can impose specific conformational preferences on a molecule, which can be leveraged to lock it into a more biologically active shape.

-

Gauche Effect: The polar C-F bond can create favorable stereoelectronic interactions, such as the gauche effect, influencing the dihedral angles relative to other polar groups and stabilizing specific rotamers or ring conformations.[5]

-

Improved Potency: By pre-organizing the ligand for its binding site, conformational anchoring can significantly improve a drug's potency and selectivity.[6] For instance, the introduction of fluorine into the HIV capsid inhibitor Lenacapavir helps anchor its conformation, contributing to its picomolar potency.[6]

Enhancing Binding Affinity

The polarized C-F bond can participate in unique, favorable interactions within a protein's binding pocket, directly contributing to binding affinity.

-

Orthogonal Interactions: Fluorine can form productive dipole-dipole, C-F···H-X hydrogen bonds, and other electrostatic interactions with amino acid residues like leucine and phenylalanine.[6] These interactions are often orthogonal to those formed by hydrogen, providing an additional layer of binding energy.

-

Isosteric Mimicry: Fluorine is a bioisostere of hydrogen in terms of size (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H), allowing it to occupy similar space.[3] However, its electronic properties are vastly different, enabling it to act as a mimic for a hydroxyl group in some contexts without the liability of being a hydrogen bond donor.[5]

A Survey of Key Fluorinated Building Blocks

The strategic incorporation of fluorine is achieved through the use of pre-synthesized, fluorinated building blocks. The diversity of these blocks has expanded significantly, moving beyond simple fluorinated aromatics.

Table 1: Common Fluorinated Moieties and Their Primary Roles

| Building Block Category | Representative Structures | Primary Application in Drug Design |

| Aromatic/Heterocyclic Fluorides | Fluorobenzene, Difluorobenzene, Fluoropyridine | Metabolic blocking, pKa modulation, enhanced binding affinity. |

| Trifluoromethyl (-CF3) Groups | Trifluoromethylbenzene, Trifluoromethylpyridines | Increased lipophilicity (especially for CNS penetration), metabolic shield, strong electron-withdrawing group. |

| Difluoromethyl (-CHF2) Groups | Difluoromethyl-substituted heterocycles | Lipophilic hydrogen bond donor mimic, metabolically stable alternative to a hydroxyl or thiol group. |

| Fluoroalkoxy Groups | Trifluoromethoxy (-OCF3), Difluoromethoxy (-OCHF2) | Highly lipophilic, metabolically stable, electron-withdrawing. |

| Saturated Fluorinated Scaffolds | Fluoropiperidines, gem-Difluorocyclohexanes | Conformational control, pKa modulation of amines, improved physicochemical properties. |

There is a clear trend towards the use of more complex and diverse fluorinated chemotypes, including those with fluoroalkyl, difluoro, and vicinal fluorine patterns on aliphatic and heterocyclic rings.

Synthetic Strategies for Creating Fluorinated Molecules

The synthesis of organofluorine compounds has historically been challenging. However, advances in synthetic chemistry have made a wide array of fluorinated building blocks accessible.[4] The synthetic strategy often relies on either incorporating a pre-fluorinated building block or performing a late-stage fluorination.

Classical Fluorination Approaches

Most foundational methods involve nucleophilic or electrophilic fluorination reactions to prepare building blocks on a large scale.

-

Nucleophilic Fluorination: This involves the displacement of a leaving group (e.g., an alcohol activated as a sulfonate ester) or the opening of an epoxide with a fluoride source like potassium fluoride (KF) or triethylamine trihydrofluoride (Et3N·3HF). Deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) are commonly used to convert alcohols and carbonyls into mono- and gem-difluorinated products, respectively.

-

Electrophilic Fluorination: Reagents such as Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) act as sources of "F+" and are used to add fluorine across double bonds or to electron-rich carbons.

Diagram 1: Decision Workflow for Fluorination Strategy

This diagram illustrates the thought process a medicinal chemist might follow when deciding how and where to introduce fluorine into a lead compound.

Caption: A logical workflow for the strategic incorporation of fluorine in drug discovery.

Modern Late-Stage Fluorination

A major trend in the field is the development of methods that allow fluorine to be introduced at a late stage in a synthetic sequence.[1] This enables chemists to rapidly create a diverse set of fluorinated analogs from a common advanced intermediate, accelerating the optimization process.

-

Radical C-H Fluorination: Photoredox or transition-metal-catalyzed methods now allow for the direct conversion of C-H bonds to C-F bonds, often with high regioselectivity.

-

Decarboxylative Fluorination: This strategy uses readily available carboxylic acids as precursors, replacing the -COOH group with fluorine. It is particularly useful for accessing sp³-rich saturated ring systems.

Representative Experimental Protocol: Synthesis of a Fluorinated Amide

This protocol describes a common coupling reaction to assemble a more complex molecule from a fluorinated building block, based on synthetic steps used in the creation of modern pharmaceuticals like Avacopan.[4] This system is self-validating as the success of the reaction can be monitored by standard analytical techniques (TLC, LC-MS) and the product characterized by NMR and mass spectrometry.

Objective: To synthesize N-(2-(trifluoromethyl)phenyl)nicotinamide from nicotinoyl chloride and 2-(trifluoromethyl)aniline.

Materials:

-

Nicotinoyl chloride hydrochloride (1.0 eq)

-

2-(Trifluoromethyl)aniline (1.05 eq)

-

Potassium carbonate (K2CO3) (3.0 eq)

-

Methyl tert-butyl ether (MTBE), anhydrous

-

Water, deionized

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

-

Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer is charged with 2-(trifluoromethyl)aniline (1.05 eq) and anhydrous MTBE (10 volumes). The solution is cooled to 0-5 °C in an ice bath.

-

Base Addition: An aqueous solution of potassium carbonate (3.0 eq in 5 volumes of water) is added to the stirred aniline solution while maintaining the temperature below 10 °C.

-

Acyl Chloride Addition: Nicotinoyl chloride hydrochloride (1.0 eq) is dissolved in MTBE (5 volumes) and added dropwise to the biphasic reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

-

Reaction: The mixture is allowed to warm to room temperature and stirred vigorously for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

-

Workup: The layers are separated. The aqueous layer is extracted with MTBE (2 x 5 volumes). The combined organic layers are washed with saturated sodium bicarbonate solution (1 x 10 volumes), followed by brine (1 x 10 volumes).

-

Isolation: The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(2-(trifluoromethyl)phenyl)nicotinamide.

Case Studies: Fluorine in Marketed Drugs

The theoretical benefits of fluorination are best illustrated by its successful application in blockbuster drugs. Many of the top-selling pharmaceuticals contain at least one fluorine atom.[6]

Table 2: Prominent Examples of Fluorinated Drugs

| Drug Name (Brand) | Fluorinated Moiety | Primary Role of Fluorine | Therapeutic Area |

| Atorvastatin (Lipitor) | 4-Fluorophenyl | Blocks aromatic hydroxylation, increasing metabolic stability and half-life. | Cardiovascular (Cholesterol) |

| Fluoxetine (Prozac) | Trifluoromethyl (-CF3) on a phenyl ring | Increases lipophilicity for BBB penetration; blocks metabolism.[1] | Neurology (Antidepressant) |

| Celecoxib (Celebrex) | Trifluoromethyl (-CF3) | Modulates metabolism to achieve an optimal half-life; enhances COX-2 selectivity.[3] | Anti-inflammatory (COX-2 Inhibitor) |

| Sitagliptin (Januvia) | 2,4,5-Trifluorophenyl and a -CF3 group | The trifluorophenyl group provides metabolic stability and potent binding. The -CF3 group enhances stability. | Endocrinology (Type 2 Diabetes) |

| Cabotegravir | 2,4-Difluorobenzyl | Improves metabolic stability and optimizes pharmacological parameters like lipophilicity and permeability.[4] | Antiviral (HIV) |

| Sotorasib (Lumakras) | Fluorophenyl and Fluoropyridyl | Covalent inhibitor targeting a specific KRAS mutation; fluorine contributes to binding and pharmacokinetic profile.[4] | Oncology (Lung Cancer) |

Future Perspectives

The role of fluorine in medicinal chemistry continues to expand.

-

Novel Fluorinated Motifs: Research is actively exploring building blocks with less common but potentially powerful motifs, such as the pentafluorosulfanyl (SF5) group, which is highly stable and lipophilic.

-

Positron Emission Tomography (PET): The fluorine-18 (¹⁸F) isotope is a critical positron emitter for PET imaging.[3] The development of late-stage ¹⁸F-fluorination methods allows for the radiolabeling of drug candidates to study their in vivo distribution, target engagement, and pharmacokinetics non-invasively, bridging the gap between preclinical discovery and clinical pharmacology.[1][3]

Conclusion

Fluorinated building blocks are not merely additives but are integral components of a rational, modern drug design strategy. The deliberate and informed introduction of fluorine allows medicinal chemists to systematically address common liabilities in drug candidates, including poor metabolic stability, suboptimal bioavailability, and insufficient potency. By mastering the principles of organofluorine chemistry and leveraging an ever-expanding arsenal of synthetic methods and building blocks, researchers can significantly increase the probability of success in the arduous journey of drug development. The continued innovation in this field promises to deliver safer, more effective medicines for a wide range of diseases.

References

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. PubMed Central. [Link]

-

Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Role of Fluorine in Modifying Amine Basicity and Lipophilicity

Introduction: The Strategic Value of Fluorine in Amine-Containing Pharmaceuticals

Amines are fundamental building blocks in medicinal chemistry, present in a vast array of pharmacologically active agents. Their basicity (quantified by pKa) and lipophilicity (measured as LogP or LogD) are critical physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic incorporation of fluorine, the most electronegative element, into amine-containing drug candidates has become a powerful and routine tactic for fine-tuning these properties to enhance therapeutic outcomes.[1][2][3][4]

This guide provides an in-depth exploration of the causal mechanisms by which fluorine modulates amine basicity and lipophilicity. We will delve into the predictable electronic effects on pKa and dissect the more nuanced and context-dependent influence on LogP/D. Furthermore, this document provides robust, field-proven protocols for the accurate experimental determination of these key parameters, empowering drug development professionals to make data-driven decisions.

Part 1: The Inductive Effect of Fluorine on Amine Basicity (pKa)

The basicity of an amine is a measure of its ability to accept a proton. This is quantified by the pKa of its conjugate acid (R₃NH⁺). A lower pKa signifies a weaker base. In a physiological context, the pKa value dictates the ionization state of a drug at a given pH, which profoundly impacts its ability to cross biological membranes and interact with its target.

The introduction of fluorine into an aliphatic amine scaffold almost invariably leads to a significant reduction in basicity.[5][6] This phenomenon is a direct consequence of fluorine's powerful electron-withdrawing inductive effect (-I effect).

Causality: The Mechanism of pKa Reduction

-

Electronegativity and Bond Polarization: Fluorine's high electronegativity (3.98 on the Pauling scale) creates a strong dipole in the carbon-fluorine (C-F) bond, polarizing it and pulling electron density away from the carbon atom.[1][7]

-

Through-Bond Induction: This electron withdrawal is not localized to the C-F bond. The effect is propagated through the sigma (σ) bond framework of the molecule.[7][8][9]

-

Destabilization of the Conjugate Acid: The inductive pull of electron density extends towards the nitrogen atom. This reduces the electron density on the nitrogen, making its lone pair less available to accept a proton. Critically, it also destabilizes the resulting protonated form (the conjugate acid, R₃NH⁺). By withdrawing electron density from the positively charged nitrogen center, the fluorine atom intensifies the positive charge, making the conjugate acid less stable and therefore more acidic (i.e., more likely to give up its proton).[8][9]

-

Resulting pKa Shift: A more acidic conjugate acid corresponds to a weaker base, which is reflected as a lower pKa value. The magnitude of this pKa drop is dependent on the number of fluorine atoms and their proximity to the amine nitrogen. The effect diminishes with distance.[5][10] For instance, introducing a single fluorine atom at the β-position to an amine can decrease the pKa by approximately 1.7 to 2.0 units.[6]

Diagram: Inductive Effect on Amine Basicity

The following diagram illustrates how the electron-withdrawing nature of fluorine reduces electron density at the nitrogen center, thereby lowering the amine's basicity.

Caption: Inductive withdrawal by fluorine destabilizes the conjugate acid, lowering pKa.

Quantitative Impact: A Comparative Analysis

The effect of fluorination on pKa is not merely theoretical; it is a consistent and quantifiable phenomenon observed in drug development.

| Amine Pair | Non-Fluorinated pKa | Fluorinated pKa | ΔpKa | Reference(s) |

| Pyrrolidine vs. 3-Fluoropyrrolidine | ~11.27 | ~9.5 | -1.77 | [5] |

| Piperidine vs. 4,4-Difluoropiperidine | ~11.22 | ~7.48 | -3.74 | [11] |

| Phenethylamine vs. β-Fluorophenethylamine | 9.84 | 8.81 | -1.03 | [12] |

| Aniline vs. 4-Fluoroaniline | 4.60 | 4.65 | +0.05 | [13] |

Note: The anomalous effect in aromatic amines like aniline is due to the interplay of fluorine's inductive (-I) and resonance (+M) effects.

Part 2: The Dichotomous Role of Fluorine in Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter for membrane permeability, solubility, and off-target effects. It is typically measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH (commonly 7.4), which accounts for both neutral and ionized forms.[14]

Unlike its predictable effect on basicity, the impact of fluorine on lipophilicity is highly context-dependent and can be counterintuitive.[15][16] While fluorine is highly polar, its substitution for hydrogen can lead to either an increase or a decrease in lipophilicity.[16]

Causality: The Interplay of Opposing Factors

The net effect of fluorination on lipophilicity results from a delicate balance between several factors:

-

Increased Molecular Polarity: The highly polar C-F bond can increase the overall polarity of the molecule, which would be expected to decrease lipophilicity by favoring interaction with the aqueous phase. This effect is most pronounced when fluorine is installed near other polar or hydrogen-bonding groups.[15]

-

Increased Hydrophobic Surface Area: Fluorination can increase the molecule's hydrophobic surface. This occurs because the C-F bond is longer than the C-H bond, and the fluorine atom, while small, can effectively shield the carbon backbone from solvation by water. Terminal trifluoromethyl (-CF₃) groups are classic examples of lipophilicity-enhancing moieties.[2][15]

-

Reduced Hydrogen Bond Basicity: When fluorine is placed near a hydrogen bond acceptor (like the nitrogen in an amine or a carbonyl oxygen), its inductive effect reduces the basicity or hydrogen-bonding capability of that group. This weaker interaction with water can lead to an increase in the measured LogD.[15]

-

Conformational Effects: Fluorine substitution can alter the preferred conformation of a molecule. This can expose or hide polar groups, thereby changing the molecule's interaction with solvent and impacting its partitioning behavior.

Diagram: Factors Influencing Fluorine's Effect on Lipophilicity

This diagram outlines the competing factors that determine whether fluorination will increase or decrease a molecule's lipophilicity.

Caption: Fluorine's impact on lipophilicity is a balance of opposing effects.

Quantitative Impact: Context is Key

The following table demonstrates the variable impact of fluorination on lipophilicity across different molecular scaffolds.

| Compound Pair | Parent LogD₇.₄ | Fluorinated LogD₇.₄ | ΔLogD₇.₄ | Observation | Reference(s) |

| 2-(Ethylthio)pyridine vs. 2-(CHF₂CH₂S)pyridine | 2.26 | 1.82 | -0.44 | Internal difluorination decreases lipophilicity. | |

| 2-(Ethylthio)pyridine vs. 2-(CF₃CH₂S)pyridine | 2.26 | 2.71 | +0.45 | Terminal trifluorination increases lipophilicity. | [15] |

| Toluene vs. Trifluoromethylbenzene | 2.73 (LogP) | 2.86 (LogP) | +0.13 | -CF₃ group is more lipophilic than -CH₃. | |

| Evenamide Analogue (Butyl ether) | 2.80 | 1.81 | -0.99 | MeCF₂(CF₂)₂- group significantly reduces LogP. | [17] |

Part 3: Practical Methodologies for Physicochemical Profiling

Accurate and reproducible measurement of pKa and LogD is non-negotiable in drug discovery. The following protocols represent industry-standard, self-validating methodologies.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method relies on monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (acid or base). The pKa is determined from the inflection point of the resulting titration curve.[18][19][20]

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[18] This step is critical for measurement accuracy.

-

Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM in water or a suitable co-solvent if solubility is low). A typical volume is 20 mL. Ensure the concentration is high enough for accurate detection but low enough to remain soluble throughout the pH range.[18]

-

Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[18] This minimizes variations in activity coefficients.

-

Initial pH Adjustment: For a basic amine, use a standardized acid (e.g., 0.1 M HCl) to lower the initial pH of the sample solution to ~1.8-2.0, ensuring the amine is fully protonated.[18][19]

-

Titration: Place the solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode. Add small, precise aliquots of a standardized base (e.g., 0.1 M NaOH) and record the pH reading after each addition, allowing the reading to stabilize.[18][19]

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher precision, calculate the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve; the peak of the first derivative plot indicates the equivalence point.[21][22]

Experimental Protocol: LogD₇.₄ Determination by the Shake-Flask Method

The shake-flask method is the gold standard for lipophilicity measurement. It involves partitioning the compound between two immiscible phases (n-octanol and an aqueous buffer) and measuring the concentration in each phase at equilibrium.[23]

Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously mix n-octanol and the aqueous buffer (e.g., phosphate buffer, pH 7.4) for several hours. Allow the phases to separate completely. This ensures that each phase is saturated with the other prior to the experiment, preventing volume changes during the assay.[23]

-

Compound Dosing: Prepare a stock solution of the test compound in a suitable solvent. Add a small aliquot to a vial containing a known volume of pre-saturated buffer (e.g., 1 mL).

-

Partitioning: Add a known volume of pre-saturated n-octanol to the vial. The volume ratio of octanol to buffer can be adjusted based on the expected LogD to ensure quantifiable concentrations in both phases.[23]

-

Equilibration: Seal the vial and shake or agitate it at a constant temperature for a sufficient time to reach equilibrium (e.g., 1-24 hours). The time required should be validated for the compound class.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, typically LC-MS/MS, against a standard curve.[24]

-

Calculation: The LogD is calculated using the formula: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Diagram: Physicochemical Profiling Workflow

This workflow outlines the logical sequence for characterizing a novel amine-containing compound.

Caption: Integrated workflow for pKa and LogD determination and decision-making.

Conclusion

The strategic incorporation of fluorine is a nuanced yet powerful tool in medicinal chemistry for modulating the fundamental properties of amine-containing drugs. Its effect on basicity is predictable and potent, primarily driven by the inductive withdrawal of electron density, consistently resulting in a lower pKa. This modulation is critical for controlling the ionization state, which influences everything from oral absorption to off-target ion channel interactions.[1][6]

Conversely, fluorine's impact on lipophilicity is a complex interplay of polarity, surface area, and hydrogen bonding capacity, requiring careful, context-specific evaluation.[15][16] It can either increase or decrease LogD, and this variability allows for the fine-tuning of a compound's permeability and solubility profile.

A thorough understanding of these underlying mechanisms, coupled with rigorous experimental validation using the protocols outlined herein, enables researchers, scientists, and drug development professionals to harness the full potential of fluorine. This allows for the rational design of safer and more efficacious medicines with optimized pharmacokinetic profiles.

References

-

Magueur, G., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(5), 893–896. Available at: [Link]

-

Jackson, T., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(20), 6231. Available at: [Link]

-

Lagu, A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(2), 1276–1288. Available at: [Link]

-

O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Pharmaceutical Science & Technology Today, 3(9), 324-329. Available at: [Link]

-

Shah, P. & Kumar, A. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 12(14), 157-171. Available at: [Link]

-

Quora. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Available at: [Link]

-

Grygorenko, O. O., et al. (2021). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated bicyclic piperidine analogs. Chemistry – A European Journal, 27(61), 15159-15165. Available at: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Available at: [Link]

-

ResearchGate. (2018). Request PDF: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Available at: [Link]

-

University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available at: [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37, 320-330. Available at: [Link]

-

Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10795-10807. Available at: [Link]

-

Riley, T. N., & Bures, M. G. (1987). Influence of pKa on the methylation of arylalkylamines by rabbit lung N-methyltransferase. Journal of Pharmaceutical Sciences, 76(4), 334-338. Available at: [Link]

-

Chemistry LibreTexts. (2021). Structural Effects on Acidity and Basicity. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 82-92. Available at: [Link]

-

ACS Publications. (1976). The Effect of Aliphatic Fluorine on Amine Drugs. In Biochemistry Involving Carbon-Fluorine Bonds. Available at: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 841-849. Available at: [Link]

-

Kirk, K. L. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Inductive Effect - Acids and Bases. YouTube. Available at: [Link]

-

ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Available at: [Link]

-

SciSpace. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Available at: [Link]

-

ResearchGate. (2015). Request PDF: Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Available at: [Link]

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Available at: [Link]

-

Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. SAR and QSAR in Environmental Research, 22(1-2), 1-24. Available at: [Link]

-

Wikipedia. (n.d.). Inductive effect. Available at: [Link]

-

MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. International Journal of Molecular Sciences, 25(19), 10567. Available at: [Link]

-

Beilstein-Institut. (2019). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 15, 2986-2995. Available at: [Link]

-

Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Available at: [Link]

-

Xiao, N. (2015). In silico evaluation of logD7.4 and comparison with other prediction methods. Journal of Chemical Information and Modeling, 55(4), 849-857. Available at: [Link]

-

University of California, Santa Cruz. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Available at: [Link]

-

Reddit. (n.d.). Why does Fluorine have a more inductive force than Chlorine?. Available at: [Link]

-

Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory. In Computational Chemistry Methodology in Structural Biology and Materials Sciences. Apple Academic Press. Available at: [Link]

-

ResearchGate. (2013). Request PDF: Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Available at: [Link]

-

ResearchGate. (2020). Comparison of the changes in Log P of selected alkyl and fluoroalkyl substituted 4-aryl-1,3-dioxolanes. Available at: [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Available at: [Link]

-

Evotec. (2024). Cyprotex LogD Shake Flask Fact Sheet. Available at: [Link]

-

SciSpace. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available at: [Link]

-

Wiley Online Library. (2022). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. Angewandte Chemie International Edition, 61(11), e202115161. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inductive effect - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Influence of PKa on the methylation of arylalkylamines by rabbit lung N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media [mdpi.com]

- 14. nanx.me [nanx.me]

- 15. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. asdlib.org [asdlib.org]

- 22. scispace.com [scispace.com]

- 23. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. evotec.com [evotec.com]

Foreword: A Proactive Stance on the Safety of Novel Fluorinated Amines

An In-Depth Technical Guide to the Safe Handling of (1-Fluorocyclopentyl)methanamine for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, fluorinated organic compounds have become indispensable building blocks. The strategic incorporation of fluorine atoms can significantly modulate the metabolic stability, lipophilicity, and biological activity of molecules. (1-Fluorocyclopentyl)methanamine (CAS No: 1463052-83-6), a primary aliphatic amine bearing a fluorinated cyclopentyl moiety, represents a class of compounds with considerable potential in medicinal chemistry. However, with novel chemical entities, a comprehensive understanding of their safety and handling protocols is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the known and anticipated hazards associated with (1-Fluorocyclopentyl)methanamine and outlines robust procedures for its safe handling, storage, and in case of emergencies. As a complete safety profile for this specific molecule is not yet publicly available, this document synthesizes direct hazard information with established best practices for handling structurally related fluorinated amines, ensuring a cautious and proactive approach to laboratory safety.

Compound Identification and Hazard Classification

A foundational aspect of safe chemical handling is the clear identification of the substance and its known hazards.

| Identifier | Information |

| Chemical Name | (1-Fluorocyclopentyl)methanamine |

| CAS Number | 1463052-83-6[1] |

| Molecular Formula | C₆H₁₂FN[1] |

| Molecular Weight | 117.17 g/mol [1] |

Based on available data from chemical suppliers, (1-Fluorocyclopentyl)methanamine is classified under the Globally Harmonized System (GHS) with the following hazards:

| GHS Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |

This classification underscores the primary routes of acute toxicity and local tissue irritation.

Understanding the Inherent Risks: A Mechanistic Perspective

The hazard profile of (1-Fluorocyclopentyl)methanamine is dictated by its chemical structure, combining the nucleophilicity and basicity of a primary amine with the unique properties imparted by the fluorine atom.

The Role of the Amine Functional Group

Primary amines are characteristically basic and can act as irritants or corrosives. The lone pair of electrons on the nitrogen atom can readily accept a proton, leading to alkaline conditions upon contact with moisture on skin, eyes, or mucous membranes, which can disrupt cellular structures.

The Influence of Fluorine

The presence of a fluorine atom can have several implications for the molecule's reactivity and toxicity:

-

Metabolic Considerations: In vivo, cytochrome P450-mediated oxidation at fluorinated aliphatic carbons can occur. This metabolic process has the potential to release fluoride ions, which can be toxic at elevated concentrations.[2]

-

Thermal Decomposition: While the carbon-fluorine bond is strong, high temperatures, such as those in a fire, can lead to decomposition, potentially forming highly toxic and corrosive gases like hydrogen fluoride (HF).

The following diagram illustrates the logical relationship between the chemical's structural features and its potential hazards.

Caption: Hierarchy of controls for laboratory safety.

Engineering Controls

-

Primary Containment: All handling of (1-Fluorocyclopentyl)methanamine should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. [2][3]* Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental work involving this compound.

-

Training: All personnel must be trained on the specific hazards and safe handling procedures for (1-Fluorocyclopentyl)methanamine and fluorinated amines in general.

-

Restricted Access: Designate specific areas for the storage and handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final line of defense against exposure.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. [4] | To protect against splashes that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving for extended use. [4] | To prevent skin contact and irritation. |

| Body Protection | A flame-resistant lab coat with snug-fitting cuffs. [4] | To protect skin and clothing from splashes. |

| Respiratory Protection | Generally not required when using a fume hood. If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine the appropriate respirator. | To prevent inhalation of harmful vapors. |

Experimental Protocols: Step-by-Step Methodologies

Weighing and Dispensing

-

Preparation: Don all required PPE before entering the designated handling area.

-

Containment: Perform all weighing and dispensing activities inside a chemical fume hood.

-

Dispensing: Use a clean spatula to transfer the desired amount of the compound into a tared, sealed container.

-

Cleaning: Carefully clean any residual material from the spatula and weighing vessel with a suitable solvent-moistened wipe. Dispose of the wipe in a designated hazardous waste container.

-

Closure: Securely close the primary container of (1-Fluorocyclopentyl)methanamine.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [2]* Keep the container tightly sealed to prevent the ingress of moisture and the escape of vapors. [2]* Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and practiced response is critical.

Caption: Workflow for emergency response.

Spills

-

Minor Spills:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite or sand).

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the laboratory immediately.

-

Alert your institution's emergency response team.

-

Prevent entry to the affected area.

-

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. For exposure to fluorinated compounds where HF generation is a concern, application of calcium gluconate gel after flushing may be considered, and immediate medical attention is necessary. [4]* Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [4]* Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention. [4][5]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [2]

Waste Disposal

All waste containing (1-Fluorocyclopentyl)methanamine, including contaminated labware and absorbent materials, must be disposed of as hazardous waste. [4]

-

Collect waste in clearly labeled, compatible containers. [4]* Follow all institutional, local, and national regulations for the disposal of chemical waste.

-

Due to the fluorine content, specialized disposal methods such as high-temperature incineration may be required to prevent the release of persistent organic pollutants.

Conclusion

While (1-Fluorocyclopentyl)methanamine is a valuable tool in research and development, its safe use hinges on a thorough understanding of its hazards and the diligent application of safety protocols. By integrating the principles of the hierarchy of controls, adhering to detailed experimental procedures, and being prepared for emergencies, researchers can confidently and safely work with this and other novel fluorinated amines. The causality behind these protocols is clear: a proactive, informed approach to safety is not a barrier to innovation but a prerequisite for it.

References

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

Greenbook.net. (2015, June 12). Safety Data Sheet. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. ORS. Retrieved from [Link]

-

ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

-

MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

-

PubChem. (2021). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

-

PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

UNECE. (n.d.). GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). Retrieved from [Link]

-

UNECE. (2017). GHS (Rev.7) (2017). Retrieved from [Link]

Sources

Methodological & Application

The Strategic Integration of (1-Fluorocyclopentyl)methanamine in Modern Drug Discovery: Application Notes and Protocols

Introduction: The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] The unique electronic properties and small size of the fluorine atom can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and acidity or basicity (pKa).[1][3][4] Within the diverse arsenal of fluorinated building blocks, alicyclic amines bearing a fluorine atom present a particularly intriguing scaffold for drug design. This guide provides a detailed exploration of the applications of (1-Fluorocyclopentyl)methanamine, a promising yet under-explored building block, in drug discovery.

Due to the limited direct literature on (1-Fluorocyclopentyl)methanamine, this document leverages established principles of medicinal chemistry and draws analogies from structurally similar fluorinated cycloalkylamines and related motifs to provide a comprehensive overview of its potential applications and associated protocols.

The Rationale for Fluorinated Cyclopentylamines in Drug Design

The cyclopentane ring is a common motif in bioactive molecules, offering a balance of conformational flexibility and lipophilicity. The introduction of a fluorine atom onto this scaffold, as in (1-Fluorocyclopentyl)methanamine, can impart several advantageous properties:

-

Metabolic Stability: Fluorination can block sites of oxidative metabolism, a common strategy to enhance a drug's half-life.[2] For instance, replacing a hydrogen atom with a fluorine atom on a ring system can prevent hydroxylation by cytochrome P450 enzymes.

-

Modulation of Physicochemical Properties: The high electronegativity of fluorine can significantly alter the electron distribution within a molecule. This can lead to a decrease in the pKa of a nearby amine, which can be beneficial for optimizing a drug's ionization state at physiological pH, thereby influencing its absorption, distribution, and target engagement.[5]

-

Conformational Control: The introduction of a fluorine atom can induce conformational preferences in the cyclopentane ring, which can be exploited to optimize the presentation of key pharmacophoric elements to a biological target.[6]

-

Enhanced Binding Interactions: The C-F bond can participate in favorable interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.

Physicochemical Properties of Fluorinated Cyclopentane Derivatives

The introduction of fluorine is known to impact a molecule's lipophilicity (LogP) and acidity/basicity (pKa). Based on studies of similar fluorinated building blocks, we can predict the following trends for (1-Fluorocyclopentyl)methanamine and its derivatives.[7]

| Property | Unsubstituted Cyclopentylmethanamine (Predicted) | (1-Fluorocyclopentyl)methanamine (Predicted) | Rationale for Change |

| cLogP | ~1.5 | ~1.7 - 1.9 | The addition of a fluorine atom generally increases lipophilicity, though the effect can be context-dependent. |

| pKa | ~10.5 | ~9.5 - 10.0 | The electron-withdrawing nature of the fluorine atom is expected to lower the basicity of the primary amine.[5] |

Note: These values are estimations and would require experimental determination for precise characterization.

Strategic Applications in Drug Discovery

The (1-Fluorocyclopentyl)methanamine moiety can be strategically employed in various therapeutic areas as a bioisosteric replacement for other groups or to introduce novel properties into a drug candidate.[8][9][10]

Bioisosterism and Lead Optimization

As a bioisostere, the (1-Fluorocyclopentyl)methyl group can replace other cyclic or acyclic alkylamines to fine-tune a lead compound's properties. For example, it could be used to replace a cyclopentylmethyl or cyclohexylmethyl group to enhance metabolic stability or modulate receptor selectivity. The subtle changes in size, conformation, and electronics imparted by the fluorine atom can lead to significant improvements in the overall pharmacological profile.[11]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of compounds incorporating the (1-Fluorocyclopentyl)methanamine scaffold. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Hypothetical Synthesis of (1-Fluorocyclopentyl)methanamine

A plausible synthetic route to (1-Fluorocyclopentyl)methanamine could involve the fluorination of a suitable cyclopentane precursor followed by functional group manipulation to introduce the aminomethyl group. One potential, though not yet documented, approach could be adapted from the synthesis of other fluorinated cycloalkanes.[12] A key intermediate could be 1-fluorocyclopentanecarbonitrile, which can then be reduced to the desired amine.

Step 1: Synthesis of 1-Fluorocyclopentanecarbonitrile (Hypothetical)

-

Reaction: Nucleophilic fluorination of a suitable precursor like 1-hydroxycyclopentanecarbonitrile.

-

Reagents: 1-hydroxycyclopentanecarbonitrile, Diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent, anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve 1-hydroxycyclopentanecarbonitrile (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add DAST (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-fluorocyclopentanecarbonitrile.

-

Step 2: Reduction of 1-Fluorocyclopentanecarbonitrile to (1-Fluorocyclopentyl)methanamine

-

Reaction: Reduction of the nitrile to a primary amine.

-

Reagents: 1-fluorocyclopentanecarbonitrile, Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BH3·THF), anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure (using LAH):

-

In a flame-dried flask under an inert atmosphere, suspend LAH (2.0 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-fluorocyclopentanecarbonitrile (1.0 eq) in anhydrous diethyl ether dropwise to the LAH suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous potassium carbonate and concentrate carefully under reduced pressure to obtain crude (1-Fluorocyclopentyl)methanamine.

-

Further purification can be achieved by distillation or conversion to a salt (e.g., hydrochloride) and recrystallization.

-

Diagram 1: Hypothetical Synthetic Workflow for (1-Fluorocyclopentyl)methanamine

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chigroup.site [chigroup.site]

- 9. sorensen.princeton.edu [sorensen.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

The Emergent Potential of (1-Fluorocyclopentyl)methanamine in Positron Emission Tomography: A Detailed Application and Protocol Guide

Senior Application Scientist Note: The landscape of molecular imaging is in a perpetual state of innovation, seeking novel radiotracers that offer superior diagnostic precision. This document delves into the prospective application of (1-Fluorocyclopentyl)methanamine, herein referred to as [¹⁸F]F-Cy-M, a novel, non-canonical amino acid analogue for Positron Emission Tomography (PET) imaging. It is imperative to state that as of the current scientific literature, [¹⁸F]F-Cy-M represents a next-generation, investigational tracer. The following protocols and scientific rationale are therefore built upon established principles of PET radiochemistry and the well-documented behavior of structurally similar radiolabeled amino acids, particularly other fluorinated cyclopentane derivatives that have shown promise in preclinical and clinical research.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for the synthesis, quality control, and preclinical evaluation of this promising new imaging agent.

Introduction: The Rationale for a Novel Amino Acid Tracer

The aberrant metabolism of cancer cells, characterized by an increased demand for amino acids to fuel rapid proliferation, presents a prime target for PET imaging.[5] While 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is a cornerstone of clinical PET, its utility can be limited in certain oncological contexts, such as brain tumors, due to high background uptake in normal tissues.[4] This has propelled the development of radiolabeled amino acids, which can offer a higher tumor-to-background contrast in such cases.[6]

[¹⁸F]F-Cy-M, with its unique cyclopentyl scaffold, is hypothesized to be a substrate for overexpressed amino acid transport systems in malignant tissues, such as the L-type amino acid transporter 1 (LAT1).[1][2] The cyclopentyl ring offers conformational rigidity, which can enhance binding affinity and selectivity for these transporters. The introduction of the fluorine-18 radiolabel provides the means for sensitive and quantitative in vivo imaging.

Radiosynthesis of [¹⁸F]F-Cy-M: A Step-by-Step Protocol

The successful translation of a novel PET tracer from bench to bedside hinges on a robust and reproducible radiosynthesis protocol. The proposed synthesis of [¹⁸F]F-Cy-M involves a nucleophilic substitution reaction on a suitable precursor.

Precursor Synthesis: (1-(tosyloxymethyl)cyclopentyl)methanamine

A crucial first step is the synthesis of a suitable precursor for radiolabeling. A common strategy involves the use of a tosylate leaving group for the subsequent nucleophilic fluorination. The synthesis of the Boc-protected tosylated precursor is outlined below:

-

Starting Material: Commercially available 1,1-cyclopentanedimethanol.

-

Monoprotection: Selective protection of one hydroxyl group with a tert-butyloxycarbonyl (Boc) group.

-

Tosylation: Reaction of the remaining free hydroxyl group with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the tosylated intermediate.

-

Azide Introduction: Conversion of the tosylate to an azide using sodium azide.

-

Reduction and Boc-protection of the amine: Reduction of the azide to the primary amine followed by protection with a Boc group.

-

Deprotection of the alcohol: Removal of the initial Boc protecting group from the hydroxyl.

-

Final Tosylation: Tosylation of the newly freed hydroxyl group to yield the final precursor: Boc-(1-(tosyloxymethyl)cyclopentyl)methanamine.

Automated [¹⁸F]Fluorination and Purification

The following protocol is designed for an automated synthesis module.

Reagents and Materials:

-

[¹⁸F]Fluoride in [¹⁸O]H₂O (produced via cyclotron)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Precursor: Boc-(1-(tosyloxymethyl)cyclopentyl)methanamine

-

Hydrochloric acid (HCl) for deprotection

-

Sterile water for injection

-

Solid-phase extraction (SPE) cartridges (e.g., C18, Alumina N)

-

Semi-preparative HPLC system with a suitable column (e.g., C18)

Protocol:

-

[¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride onto an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

-

Azeotropic Drying: Remove water from the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen. Repeat this step 2-3 times to ensure complete dryness.

-

Radiolabeling Reaction: Dissolve the precursor (typically 5-10 mg) in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 100-120°C for 10-15 minutes.

-

Deprotection: After cooling, add hydrochloric acid (e.g., 2 M HCl) and heat the mixture at 90-100°C for 5-10 minutes to remove the Boc protecting group.

-

Neutralization and Dilution: Neutralize the reaction mixture with a sodium acetate solution and dilute with sterile water.

-

Initial Purification: Pass the diluted reaction mixture through an Alumina N SPE cartridge to remove unreacted [¹⁸F]fluoride.

-

HPLC Purification: Purify the crude product using a semi-preparative HPLC system. The mobile phase and flow rate should be optimized to achieve good separation of [¹⁸F]F-Cy-M from byproducts.

-

Formulation: Collect the HPLC fraction containing the purified [¹⁸F]F-Cy-M. Remove the organic solvent under reduced pressure and formulate the final product in a sterile, injectable solution (e.g., saline with a small amount of ethanol).

Caption: Automated radiosynthesis workflow for [¹⁸F]F-Cy-M.

Quality Control: Ensuring a Validated Radiotracer

Rigorous quality control is paramount to ensure the safety and efficacy of the radiotracer for in vivo studies. The following table outlines the key quality control parameters and their acceptable limits.

| Parameter | Method | Acceptance Criteria |

| Identity | Co-elution with a non-radioactive standard on analytical HPLC | Retention time of the radioactive peak matches that of the standard |

| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% |

| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% (¹⁸F) |

| Specific Activity | HPLC with UV and radiation detectors | > 1 Ci/µmol at the time of injection |

| pH | pH meter or pH strips | 4.5 - 7.5 |

| Residual Solvents | Gas Chromatography (GC) | Acetonitrile: < 410 ppm, Ethanol: < 5000 ppm |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) |

| Sterility | USP <71> Sterility Tests | No microbial growth |

Proposed Mechanism of Cellular Uptake

The structural similarity of [¹⁸F]F-Cy-M to natural amino acids strongly suggests its transport into cells via amino acid transporters. The primary candidate is the L-type amino acid transporter 1 (LAT1), which is known to be overexpressed in a wide variety of human cancers and is responsible for the transport of large neutral amino acids.

Caption: Proposed cellular uptake mechanism of [¹⁸F]F-Cy-M.

Preclinical PET Imaging Protocol

Preclinical evaluation in appropriate animal models is a critical step to validate the potential of [¹⁸F]F-Cy-M as a PET imaging agent.

Animal Model:

-

Immunocompromised mice (e.g., athymic nude mice) bearing subcutaneous or orthotopic human tumor xenografts known to overexpress LAT1 (e.g., glioblastoma, prostate cancer cell lines).

Protocol:

-

Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane (2-3% in oxygen). Maintain body temperature using a heating pad.

-

Tracer Administration: Administer a bolus injection of [¹⁸F]F-Cy-M (typically 100-200 µCi) via the tail vein.

-

Dynamic PET Imaging: Immediately after injection, acquire a dynamic PET scan for 60-90 minutes. This allows for the assessment of the tracer's pharmacokinetic profile.

-

Static PET/CT Imaging: Alternatively, perform a static PET/CT scan at a specific time point post-injection (e.g., 60 minutes) to visualize the biodistribution of the tracer. The CT scan provides anatomical co-registration.

-